B1150146 OPB-51602

OPB-51602

Número de catálogo B1150146
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor this compound inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Aplicaciones Científicas De Investigación

1. Cancer Treatment Research

OPB-51602, primarily investigated as a treatment for various cancers, has been a subject of significant research. A Phase I study highlighted its use in patients with relapsed or refractory hematological malignancies, though it didn't show a clear therapeutic response, some patients achieved stable disease (Ogura et al., 2015)(Ogura et al., 2015). Another study on refractory solid tumors found this compound to demonstrate promising antitumor activity, especially in non-small-cell lung cancer (NSCLC) with prior EGFR tyrosine kinase inhibitor exposure (Wong et al., 2015)(Wong et al., 2015).

2. Inhibiting Mitochondrial Functions in Tumor Cells

This compound's impact on mitochondrial functions in cancer cells has been explored in several studies. It is found to be highly toxic in a STAT3-dependent manner, specifically targeting mitochondrial STAT3, causing complex I inhibition, and leading to increased ROS production, mitophagy, and cell death (Brambilla et al., 2020)(Brambilla et al., 2020).

3. Targeting Drug Resistance in Oncogene-Addicted Cancers

A study in 2018 highlighted this compound's role in overcoming drug resistance in oncogene-addicted cancers. It showed that this compound reprograms cancer cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS), helping restore sensitivity to targeted therapies (Hirpara et al., 2018)(Hirpara et al., 2018).

4. Mechanism of Action in Inhibiting STAT3

Studies have also focused on understanding the mechanism of action of this compound in inhibiting STAT3, a transcription factor involved in cancer cell proliferation and survival. It was found to bind with high affinity to the SH2 domain of STAT3, disrupting both Tyr705 and Ser727 phosphorylation, necessary for STAT3's activation (Genini et al., 2014)(Genini et al., 2014).

5. STAT3 Inhibitor and Respiratory Chain Disruption

Another study corroborated the findings on this compound's effect on the mitochondrial respiratory chain. It emphasized this compound's role in impairing the growth and viability of tumor cells through inhibition of respiratory complex I (Brambilla et al., 2020)(Brambilla et al., 2020).

6. Broad Overview of STAT3 Inhibition

A 2020 definition provided a broad overview of this compound as a STAT3 inhibitor, detailing its mechanism in inhibiting STAT3 phosphorylation and thereby impeding its regulatory functions in cancer cell proliferation and transformation ("STAT3 Inhibitor this compound," 2020).

Propiedades

Apariencia

Solid powder

Sinónimos

OPB51602;  OPB 51602;  OPB51602.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.